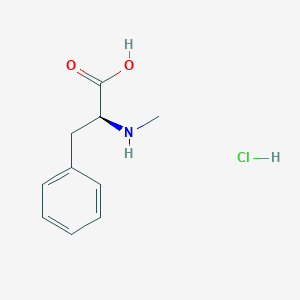

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Description

BenchChem offers high-quality (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQSBSADGQZNFW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-2-(methylamino)-3-phenylpropanoic acid hydrochloride, a methylated derivative of the essential amino acid L-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of this unique compound. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging role in medicinal chemistry, particularly in the modulation of neurological pathways and the enhancement of peptide drug characteristics.

Introduction: The Significance of N-Methylation in Amino Acid Chemistry

(S)-2-(Methylamino)-3-phenylpropanoic acid, also known as N-methyl-L-phenylalanine, represents a structurally subtle yet functionally significant modification of its parent amino acid. The introduction of a methyl group to the alpha-amino nitrogen imparts profound changes to the molecule's properties. In the realm of peptide science and drug discovery, N-methylation is a key strategy to enhance the pharmacokinetic profile of peptide-based therapeutics. This modification can increase metabolic stability by hindering enzymatic degradation, improve cell permeability and bioavailability, and constrain the conformational flexibility of peptides, which can lead to enhanced receptor binding affinity and selectivity.[1][2][3] Peptides rich in N-methyl phenylalanine have even been shown to passively diffuse across the blood-brain barrier, highlighting their potential as shuttles for central nervous system (CNS) drug delivery.[4][5][6]

This guide will provide a detailed exploration of the hydrochloride salt of N-methyl-L-phenylalanine, a common form used in research and development due to its improved solubility and stability.

Structural Elucidation and Physicochemical Properties

The chemical identity and structural features of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are fundamental to its application.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride[7] |

| Synonyms | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH·HCl |

| CAS Number | 66866-67-9[7] |

| Molecular Formula | C₁₀H₁₄ClNO₂[7] |

| Molecular Weight | 215.67 g/mol [7] |

| Appearance | White to off-white solid[8] |

| Solubility | Soluble in water. A concentration of 40 mg/mL in water can be achieved by adjusting the pH to 1 with 1M HCl and using sonication.[8] |

| Parent Compound MW | 179.22 g/mol [7] |

The molecule's core is the L-phenylalanine structure, with the defining feature being the methyl group on the α-amino group. The "(S)" designation confirms the retention of the natural stereochemistry at the α-carbon. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the α-carbon, the diastereotopic methylene protons of the benzyl group, and a singlet for the N-methyl protons. The acidic proton of the carboxylic acid and the proton on the nitrogen would also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the α-carbon, the methylene carbon of the benzyl group, and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary ammonium salt, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the free base (m/z = 179.09) and fragmentation patterns characteristic of the loss of the carboxylic group and cleavage of the benzyl side chain.[7][9]

Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

The synthesis of N-methylated amino acids can be approached through several methodologies, each with its own advantages and considerations regarding yield, purity, and preservation of stereochemistry. A common and effective strategy involves the reductive amination of a keto-acid precursor or the direct methylation of the parent amino acid with appropriate protection strategies.[2][10]

Below is a detailed, field-proven protocol for the synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, synthesized from literature procedures.[1][10][11][12] This protocol employs a Boc protecting group strategy to ensure selective N-methylation and prevent over-methylation.

Experimental Protocol: Synthesis via Boc-Protected Intermediate

This protocol is divided into three main stages: protection of the amino group, N-methylation, and deprotection with salt formation.

Diagram 1: Synthetic Workflow

Caption: Synthetic route to the target compound.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phenylalanine)

-

Rationale: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amino functionality. It is stable to the basic conditions required for the subsequent methylation step.

-

Procedure:

-

Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-phenylalanine as a white solid.

-

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine (Boc-N-Me-L-Phe)

-

Rationale: Sodium hydride is a strong base that deprotonates the amide nitrogen, forming an anion that acts as a nucleophile to attack the methyl iodide. Anhydrous conditions are crucial to prevent quenching of the sodium hydride.

-

Procedure:

-

Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The Boc group is readily cleaved under acidic conditions. Using hydrochloric acid directly accomplishes both deprotection and the formation of the desired hydrochloride salt.

-

Procedure:

-

Dissolve the purified Boc-N-Me-L-Phe (1.0 eq) in a solution of 4M HCl in dioxane.

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride as a white solid.

-

Pharmacological Activity and Applications in Drug Development

The incorporation of N-methylated amino acids into peptides is a well-established strategy to overcome many of the limitations of peptide-based drugs.[2]

Modulation of Pharmacokinetic Properties

N-methylation of the peptide backbone introduces steric hindrance that can protect against proteolytic degradation by exopeptidases and endopeptidases, thereby increasing the in vivo half-life of the peptide.[3] The increased lipophilicity resulting from N-methylation can also enhance membrane permeability and oral bioavailability.[2]

Neurological Activity and NMDA Receptor Modulation

L-phenylalanine and its derivatives have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[13] High concentrations of L-phenylalanine have been found to specifically inhibit NMDA receptor currents by competing with glycine at its co-agonist binding site.[14] This has led to research into phenylalanine derivatives as potential modulators of NMDA receptor function for the treatment of neuropsychiatric and neurological disorders.[13] While the direct activity of N-methyl-L-phenylalanine on the NMDA receptor is an area of ongoing investigation, its structural similarity to L-phenylalanine suggests it may have similar or modulated activity at this target.

Diagram 2: Simplified NMDA Receptor Signaling Pathway

Caption: Potential modulation of the NMDA receptor.

Application in Peptide Drug Candidates

A prominent example of the application of N-methylated amino acids is in the development of cyclosporine, an immunosuppressant cyclic peptide containing several N-methylated residues.[15] The N-methylation in cyclosporine is crucial for its oral bioavailability and its ability to adopt the correct conformation to bind to its intracellular target, cyclophilin.

More recently, peptides rich in N-methyl-phenylalanine have been investigated as highly effective blood-brain barrier shuttles, capable of transporting non-permeable drug cargoes into the brain.[4][5][6] This opens up exciting possibilities for the treatment of a wide range of CNS disorders.

Safety and Handling

The hydrochloride salt of (S)-2-(Methylamino)-3-phenylpropanoic acid should be handled in accordance with good laboratory practices. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for related compounds suggest that it should be treated as a potential irritant.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable building block for researchers and drug developers. Its unique properties, conferred by N-methylation, offer significant advantages in the design of peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, its potential to modulate NMDA receptor activity makes it an interesting candidate for the development of novel CNS-active agents. The synthetic protocols and analytical insights provided in this guide are intended to facilitate the exploration and application of this versatile compound in advancing chemical and biomedical research.

References

- Glushakov, A. V., et al. (2002). Specific Inhibition of N-methyl-D-aspartate Receptor Function in Rat Hippocampal Neurons by L-phenylalanine at Concentrations Observed During Phenylketonuria.

- Wikipedia contributors. (2024). NMDA receptor. In Wikipedia, The Free Encyclopedia.

- Sci-Hub. (n.d.).

- PrepChem. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine.

- MedChemExpress. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid.

- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.).

- VulcanChem. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.

- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

- Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses, 94, 358-371.

- Slaninova, J., et al. (1995). Asymmetric Synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a Photoreactive Antagonist of Substance P. International Journal of Peptide and Protein Research, 45(6), 504-510.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).

- ResearchGate. (n.d.). Figure 1: Effects of L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) on...

- PubChem. (n.d.). 2-(Methylamino)-3-phenylpropanoic acid.

- BenchChem. (2025).

- Malakoutikhah, M., et al. (2010). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry, 53(6), 2528-2537.

- Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. PubMed.

- MDPI. (2019).

- ORGANIC SPECTROSCOPY INTERN

- Aapptec Peptides. (n.d.). N-Methyl amino acids.

- ResearchGate. (n.d.). N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood-Brain Barrier Shuttles | Request PDF.

- MedChemExpress. (n.d.). (S)-2-Amino-2-methyl-3-phenylpropanoic acid-COA-1046500.

- SpectraBase. (n.d.). (2S)-2-(methylamino)-3-phenyl-propanoic acid - Optional[MS (GC)] - Spectrum.

- MDPI. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms.

- Korea Advanced Institute of Science and Technology. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.

- Nature. (2018).

- ResearchGate. (2008).

- NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 3-phenylpropyl ester.

- MedChemExpress. (n.d.). (S)-2-(Methylamino)-3-phenylpropanoic acid.

- Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-methylpropanoic acid.

- ResearchGate. (n.d.). Fig.

- ResearchGate. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide...

- SpectraBase. (n.d.). 2-Methyl-2-phenyl-propionic-acid - Optional[FTIR] - Spectrum.

- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (66866-67-9) for sale [vulcanchem.com]

- 8. N-Boc-alpha-methyl-D,L-phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. orgsyn.org [orgsyn.org]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. research.amanote.com [research.amanote.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride synthesis pathways

An In-depth Technical Guide to the Synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-(Methylamino)-3-phenylpropanoic acid, commonly known as N-Methyl-L-phenylalanine, is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science.[1] Its incorporation into peptide backbones is a key strategy for enhancing metabolic stability, increasing membrane permeability, and modulating biological activity by altering conformational properties.[2][3] The synthesis of its hydrochloride salt, a stable and handleable form, requires careful control of stereochemistry to preserve the biologically relevant (S)-configuration and strategic use of protecting groups to prevent undesirable side reactions. This guide provides a comprehensive overview of the principal synthetic pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols for key methodologies, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of N-Methylation

The substitution of a methyl group onto the amide nitrogen of a peptide bond (N-methylation) imparts critical pharmacokinetic advantages. This modification sterically hinders the action of proteolytic enzymes, thereby increasing the in-vivo half-life of peptide-based therapeutics. Furthermore, the removal of the amide proton disrupts hydrogen bonding networks, which can lead to increased lipophilicity and improved cell membrane permeability. The synthesis of N-methylated amino acids in their enantiomerically pure form is, therefore, a foundational step in the development of next-generation peptide drugs.

The primary challenges in synthesizing N-Methyl-L-phenylalanine hydrochloride are twofold:

-

Preservation of Stereochemical Integrity: The chiral center at the α-carbon is susceptible to racemization under harsh reaction conditions, particularly those involving strong bases or high temperatures.

-

Chemoselectivity: The presence of three reactive sites—the amino group, the carboxylic acid, and the α-proton—necessitates a well-designed synthetic strategy to ensure selective N-methylation without side reactions like esterification or over-methylation.[4]

This document explores the three most robust and widely employed strategies to overcome these challenges: direct methylation of L-phenylalanine derivatives, synthesis via a stereochemically-locked oxazolidinone intermediate, and biocatalytic routes that leverage enzymatic precision.

Comparative Overview of Synthetic Pathways

The choice of synthetic pathway depends on factors such as scale, available starting materials, and the stringency of purity requirements. The following table summarizes the core methodologies discussed in this guide.

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct N-Methylation | L-Phenylalanine | Formaldehyde, NaBH₃CN or H₂/Pd-C | Straightforward, cost-effective reagents. | Risk of over-methylation; requires careful control. |

| Via 5-Oxazolidinone | N-Protected L-Phenylalanine | Paraformaldehyde, Et₃SiH, TFA/Lewis Acid | Excellent stereochemical control; high yields.[5] | Requires N-protection; uses more expensive reagents. |

| Biocatalytic Synthesis | Phenylpyruvate | Engineered Microorganisms (e.g., C. glutamicum), Methylamine | "Green" chemistry, exceptional enantiopurity.[4][6] | Requires specialized biological expertise and equipment. |

Pathway I: Direct N-Methylation of L-Phenylalanine via Reductive Amination

This is arguably the most common and practical method for laboratory-scale synthesis. The strategy involves the formation of an imine intermediate by reacting the amino group with formaldehyde, followed by immediate in-situ reduction. The carboxylic acid is typically protected as an ester to prevent unwanted side reactions.

Causality and Mechanistic Insight

The core of this pathway is the Eschweiler-Clarke reaction or a variation thereof. L-phenylalanine is first converted to its methyl ester to render the carboxyl group unreactive.[7][8] The primary amine of the ester then reacts with formaldehyde to form a transient iminium cation. This cation is highly electrophilic and is immediately reduced by a hydride source, such as sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is the reductant of choice because it is mild enough not to reduce the ester functionality but is sufficiently reactive to reduce the iminium ion as it forms, minimizing side reactions and preserving the stereocenter. Catalytic hydrogenation is an alternative that also provides clean reduction.

Visual Workflow: Reductive Amination

Caption: Workflow for Direct N-Methylation via Reductive Amination.

Detailed Experimental Protocol

Step 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

-

Suspend L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality: This exergonic reaction generates HCl gas in situ, which catalyzes the esterification and also forms the hydrochloride salt of the product.

-

Remove the ice bath and allow the mixture to stir at room temperature overnight. The suspension will gradually become a clear solution.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

-

Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure H-Phe-OMe·HCl.[7]

Step 2: Synthesis of N-Methyl-L-phenylalanine Methyl Ester

-

Dissolve H-Phe-OMe·HCl (1.0 eq) in methanol. Add aqueous formaldehyde (37% solution, 1.5 eq).

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature. Causality: Portion-wise addition controls the reaction rate and heat generation.

-

Stir the reaction mixture for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully acidify the mixture with dilute HCl to decompose any excess NaBH₃CN.

-

Remove the methanol under reduced pressure. Dilute the residue with water and basify with NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-methylated ester as an oil.

Step 3: Saponification and Isolation of the Final Product

-

Dissolve the crude N-Methyl-L-phenylalanine methyl ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Concentrate the mixture to remove the THF.

-

Carefully acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

-

The final product, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Pathway II: Synthesis via 5-Oxazolidinone Intermediate

This method is renowned for its ability to prevent racemization, making it ideal for syntheses where enantiomeric purity is paramount. The strategy involves cyclizing an N-protected amino acid with formaldehyde to form a 5-oxazolidinone ring, which locks the α-carbon's stereochemistry. Reductive opening of this ring then yields the N-methylated product.[5][9]

Causality and Mechanistic Insight

The formation of the rigid 5-oxazolidinone ring system shields the α-proton from abstraction, which is the primary mechanism of racemization. The subsequent reductive cleavage is typically performed with triethylsilane (Et₃SiH) and a strong acid like trifluoroacetic acid (TFA).[2] The acid protonates the oxazolidinone oxygen, activating the ring for nucleophilic attack by the hydride from triethylsilane. This process is highly efficient and clean. More recently, the use of Lewis acids has been shown to improve yields and reduce reaction times.[5]

Visual Workflow: 5-Oxazolidinone Pathway

Caption: Workflow for N-Methylation via the 5-Oxazolidinone Intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of the 5-Oxazolidinone

-

To a solution of N-Fmoc-L-phenylalanine (1.0 eq) in toluene, add paraformaldehyde (5.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Causality: The removal of water drives the equilibrium towards the formation of the cyclized oxazolidinone product.

-

After 2-4 hours, or once TLC indicates complete consumption of the starting material, cool the reaction mixture.

-

Wash the toluene solution with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude oxazolidinone, which is often used directly in the next step.

Step 2: Reductive Opening of the Oxazolidinone

-

Dissolve the crude oxazolidinone in dichloromethane (DCM).

-

Add triethylsilane (2.0-3.0 eq) to the solution.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

-

Stir the reaction for 4-22 hours until complete.[5] Causality: The large excess of TFA ensures the reaction goes to completion.

-

Quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

-

Extract with DCM, dry the organic layer, and concentrate to yield crude Fmoc-N-Methyl-L-phenylalanine.

Step 3: Deprotection and Isolation

-

Dissolve the crude product from the previous step in a 20% solution of piperidine in dimethylformamide (DMF).

-

Stir for 30 minutes at room temperature to cleave the Fmoc group.

-

Evaporate the solvent under high vacuum.

-

Dissolve the residue in water and acidify to pH 1-2 with concentrated HCl.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the white solid by filtration, wash with a small amount of ice-cold ether, and dry to yield the final hydrochloride salt.

Pathway III: Biocatalytic Synthesis - A Sustainable Alternative

While chemically intensive methods dominate laboratory synthesis, enzymatic and whole-cell biocatalytic approaches represent the future of sustainable production.[4] These methods offer unparalleled enantioselectivity and operate under mild, environmentally benign conditions.

Causality and Mechanistic Insight

The biocatalytic synthesis of N-Methyl-L-phenylalanine typically involves the reductive amination of a keto-acid precursor, phenylpyruvate.[6] Engineered strains of microorganisms, such as Corynebacterium glutamicum, are modified to express an imine reductase or an N-methyl-L-amino acid dehydrogenase.[3] In the presence of monomethylamine and a source of reducing power (NAD(P)H, regenerated by the cell's metabolism), the enzyme catalyzes the stereoselective condensation of phenylpyruvate and methylamine to form an imine, which is then reduced to the final (S)-configured product. This one-pot, de novo production from simple carbon sources like glucose is highly efficient and eliminates the need for protecting groups and harsh reagents.[4][6]

While a detailed protocol is beyond the scope of a standard chemical synthesis guide, this pathway highlights a powerful, scalable, and green alternative for the production of N-methylated amino acids.

Conclusion

The synthesis of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride can be successfully achieved through several robust pathways.

-

Direct reductive amination offers a balance of simplicity and efficiency, making it well-suited for many research applications.

-

The 5-oxazolidinone method provides superior control over stereochemistry and is the preferred route when enantiomeric purity is the highest priority.[5]

-

Biocatalytic synthesis stands as a highly advanced and sustainable method, pointing towards the future of amino acid derivative production.[6]

The selection of a specific pathway should be guided by the experimental objectives, scale, and available resources. By understanding the chemical principles and causality behind each step, researchers can confidently execute these syntheses and troubleshoot potential challenges, ultimately enabling the development of novel and more effective peptide-based therapeutics.

References

- Benchchem. (n.d.). Synthesis of Phenylalanylphenylalanine Methyl Ester. Technical Support Center.

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Marine College, Shandong University at Weihai.

-

Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D‐phenylalanine. Digital Commons @ Michigan Tech. Retrieved from [Link]

-

Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine. PubMed. Retrieved from [Link]

-

Kerbs, A., Schwardmann, L., Mindt, M., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central. Retrieved from [Link]

-

Various Authors. (2025). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. ResearchGate. Retrieved from [Link]

-

Gal, J. (1977). Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. PubMed. Retrieved from [Link]

-

Unknown Author. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

-

Kerbs, A., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. ResearchGate. Retrieved from [Link]

-

Repke, D. B., Bates, D. K., & Ferguson, W. J. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Scite.ai. Retrieved from [Link]

-

Hazama, S., et al. (2008). Convenient Method for Synthesis of l-Methamphetamine. ResearchGate. Retrieved from [Link]

-

Grieco, P., et al. (2001). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. Retrieved from [Link]

-

Grieco, P., et al. (2001). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Wang, J., et al. (n.d.). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of melphalan hydrochloride.

-

Olsen, C. A., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

-

Grieco, P., et al. (2002). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. PubMed. Retrieved from [Link]

-

AdooQ BioScience. (n.d.). CAS 16012-55-8 (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. asianpubs.org [asianpubs.org]

- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-Methamphetamine Hydrochloride

A Note on Nomenclature: The compound specified, (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, is structurally analogous to N-methyl-L-phenylalanine hydrochloride. While this compound is of scientific interest, the request for an in-depth guide on its core mechanism of action for a drug development audience strongly suggests an interest in the pharmacologically well-characterized and structurally related psychostimulant, (S)-N-methyl-1-phenylpropan-2-amine, commonly known as (S)-methamphetamine. This guide will, therefore, focus on the extensive body of research surrounding the mechanism of action of (S)-methamphetamine hydrochloride, a compound with profound effects on the central nervous system.

Introduction

(S)-Methamphetamine hydrochloride is a potent central nervous system (CNS) stimulant belonging to the amphetamine class of drugs. Its powerful psychostimulant effects are primarily attributable to its profound impact on monoamine neurotransmitter systems, particularly dopamine, norepinephrine, and to a lesser extent, serotonin. This guide provides a detailed exploration of the molecular mechanisms underpinning the action of (S)-methamphetamine, offering insights for researchers and professionals in drug development and neuroscience.

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of (S)-methamphetamine is the elevation of extracellular levels of monoamine neurotransmitters. This is achieved through a multi-faceted interaction with key proteins involved in neurotransmitter transport and storage.

Primary Molecular Targets

(S)-Methamphetamine's principal targets are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Additionally, it interacts with the vesicular monoamine transporter 2 (VMAT2), located on the membrane of synaptic vesicles.

Neurotransmitter Efflux: A Reversal of Transport

Unlike classic reuptake inhibitors, (S)-methamphetamine is a substrate for the monoamine transporters. This allows it to enter the presynaptic neuron, where it initiates a cascade of events leading to non-vesicular neurotransmitter release, a process known as efflux.

-

Entry into the Presynaptic Terminal : (S)-Methamphetamine is transported into the neuron by DAT, NET, and SERT.

-

Disruption of Vesicular Storage : Once inside the neuron, (S)-methamphetamine interacts with VMAT2 on synaptic vesicles. It acts as a weak base, disrupting the proton gradient necessary for the sequestration of monoamine neurotransmitters into the vesicles. This leads to an increase in the concentration of free neurotransmitters in the cytoplasm.

-

Reversal of Plasma Membrane Transporters : The elevated cytoplasmic neurotransmitter concentration, coupled with the presence of (S)-methamphetamine, induces a conformational change in DAT, NET, and SERT, causing them to reverse their direction of transport. This results in a massive efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft.

Reuptake Inhibition

In addition to inducing efflux, (S)-methamphetamine also acts as a competitive inhibitor at the monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This action further contributes to the elevation of extracellular neurotransmitter levels.

Monoamine Oxidase (MAO) Inhibition

(S)-Methamphetamine is also a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting MAO, (S)-methamphetamine further increases the cytoplasmic concentration of these neurotransmitters, making more available for efflux.

Caption: Mechanism of (S)-methamphetamine at a dopaminergic synapse.

Quantitative Pharmacological Data

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki, nM) | 24.5 | 45.3 | 1790 |

| Release Potency (EC50, nM) | 10.9 | 6.4 | 247 |

Data are illustrative and can vary based on experimental conditions.

Experimental Protocols

In Vitro Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-methamphetamine for monoamine transporters.

Methodology:

-

Preparation of Membranes: Prepare cell membranes expressing the transporter of interest (e.g., from HEK293 cells stably expressing human DAT, NET, or SERT).

-

Radioligand Binding: Incubate the membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of (S)-methamphetamine.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of (S)-methamphetamine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

An In-Depth Technical Guide to (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

This guide provides a comprehensive technical overview of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a key derivative of the amino acid L-phenylalanine. Intended for researchers, scientists, and professionals in drug development and forensic analysis, this document delves into the compound's identification, synthesis, analytical characterization, and its significant applications, including its role as a chiral building block in peptide synthesis and its relevance in the forensic profiling of illicit methamphetamine.

Compound Identification and Physicochemical Properties

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also widely known as N-Methyl-L-phenylalanine hydrochloride, is a modified amino acid that finds utility in various scientific domains. Its fundamental characteristics are crucial for its proper handling, storage, and application in experimental settings.

Nomenclature and Chemical Identifiers

The compound is cataloged under several identifiers across chemical databases. The stereochemistry, denoted by "(S)" or "L," is a critical feature, indicating its relationship to the naturally occurring L-phenylalanine.

| Parameter | Value |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |

| Primary CAS Number | 66866-67-9 |

| Alternate CAS Number | 2366-30-5 |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.67 g/mol |

| Parent Compound CAS | 2566-30-5 ((S)-2-(Methylamino)-3-phenylpropanoic acid) |

| Parent Compound MW | 179.22 g/mol |

Common Synonyms:

-

N-Methyl-L-phenylalanine hydrochloride

-

N-ALPHA-METHYL-L-PHENYLALANINE HYDROCHLORIDE

-

H-MePhe-OH HCl

-

L-Phenylalanine, N-methyl-, hydrochloride

Structural and Physicochemical Data

The structure consists of a phenylalanine core with a methyl group substituting one hydrogen on the alpha-amino group. This N-methylation significantly alters the compound's properties compared to its parent amino acid, affecting its reactivity, conformational flexibility, and metabolic stability when incorporated into peptides.

-

Appearance: White to off-white solid.

-

SMILES Notation: CNC(CC1=CC=CC=C1)C(=O)O.Cl

-

InChI Key: DFQSBSADGQZNFW-FVGYRXGTSA-N

-

Solubility: Soluble in water. One study notes a solubility of 40 mg/mL in water when the pH is adjusted to 1 with 1M HCl, assisted by ultrasonication.[1]

Synthesis and Preparation

The synthesis of N-methylated amino acids like N-Methyl-L-phenylalanine is a critical process in peptide chemistry. The primary objectives are to achieve methylation with high yield while preserving the original stereochemical integrity of the chiral center. Several methods have been developed, with the Fukuyama amine synthesis being a notable example.

Synthetic Workflow Overview

The diagram below illustrates a common synthetic pathway for N-methylated amino acids, starting from the corresponding L-amino acid ester. This multi-step process involves protection of the amino group, methylation, and subsequent deprotection.

Caption: Generalized workflow for the synthesis of N-Methyl-L-phenylalanine HCl.

Detailed Synthesis Protocol (Fukuyama Amine Synthesis Adaptation)

This protocol is a representative method for synthesizing N-methyl-L-phenylalanine, adapted from principles of the Fukuyama amine synthesis, which is valued for its mild conditions.[2]

Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

-

Suspend L-phenylalanine (1 eq.) in anhydrous methanol (MeOH).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise while maintaining the temperature at 0 °C.

-

Allow the mixture to warm to room temperature and stir overnight. A clear solution should form.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield H-Phe-OMe·HCl as a white solid.[3]

Step 2: N-Protection with 2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl)

-

Dissolve H-Phe-OMe·HCl (1 eq.) in dry dichloromethane (DCM).

-

Add triethylamine (Et₃N) (2.2 eq.) to neutralize the hydrochloride and act as a base.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise to the solution.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Perform an aqueous work-up and purify the product by flash chromatography to obtain N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester.[2]

Step 3: N-Methylation

-

Dissolve the nosyl-protected amino ester (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) (3 eq.) as a base.

-

Add methyl iodide (MeI) (1.5 eq.) as the methylating agent.

-

Stir the mixture at room temperature for several hours until the reaction is complete.

-

Purify the N-methylated product via extraction and chromatography.

Step 4: Deprotection and Saponification

-

Dissolve the N-methylated, nosyl-protected intermediate in DMF.

-

Add potassium carbonate (2 eq.) and thiophenol (1.5 eq.). The thiophenol acts as a nucleophile to cleave the nosyl group.[2]

-

Stir until deprotection is complete. The product is now N-Methyl-L-phenylalanine methyl ester.

-

To hydrolyze the ester, dissolve the product in a mixture of THF/water and add lithium hydroxide (LiOH).

-

Stir until saponification is complete, then acidify to protonate the carboxylate.

-

Extract the free acid, (S)-2-(Methylamino)-3-phenylpropanoic acid, into an organic solvent.

Step 5: Hydrochloride Salt Formation

-

Dissolve the final free acid product in a minimal amount of a suitable solvent (e.g., ether or ethyl acetate).

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Methods for Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and for chiral separations to ensure enantiomeric purity.

Exemplary Achiral Purity Analysis (Reversed-Phase)

-

Instrumentation: Standard HPLC system with UV detector.

-

Column: C18, base-deactivated (e.g., 4.6 x 100 mm).[4]

-

Mobile Phase: Isocratic elution with 5% acetonitrile in water.[5] Alternatively, a gradient can be used, such as water/methanol with 0.1% TFA.[4][6]

-

Flow Rate: 1.0 - 1.5 mL/min.[4]

-

Detection: UV at 210 nm or 215 nm.[4][5] For plasma samples, fluorescence detection (Excitation: 215 nm, Emission: 283 nm) provides higher specificity.[5]

-

Expected Elution: The compound will elute as a sharp peak. Purity is determined by integrating the peak area relative to any impurity peaks.

Exemplary Chiral Separation (UPC²) Ultra-Performance Convergence Chromatography (UPC²) offers rapid and high-resolution chiral separations.

-

Instrumentation: Waters ACQUITY UPC² System.

-

Column: Chiral stationary phase (e.g., CHIRALPAK ID, 4.6 x 100 mm, 3 µm).

-

Mobile Phase A: CO₂.

-

Mobile Phase B: Methanol with 0.1% NH₄OH.

-

Conditions: Isocratic, e.g., 90% A, 10% B.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: This method effectively separates the (S) and (R) enantiomers, allowing for precise determination of enantiomeric excess (e.e.).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to elucidate the structure through fragmentation analysis.

-

Ionization Technique: Electrospray Ionization (ESI) is common for this type of molecule.

-

Expected Molecular Ion: In positive ion mode, the free base will be detected at an m/z corresponding to [M+H]⁺, which is approximately 180.10.[7]

-

Fragmentation Pattern: The fragmentation of N-methylated amino acids is well-characterized. Key fragmentation pathways for the parent compound (N-Methyl-L-phenylalanine) would involve the loss of the carboxyl group (as H₂O and CO) and cleavage at the alpha-carbon. A prominent fragment is often the iminium ion resulting from the loss of the carboxyl group, and another key fragment is the tropylium ion (m/z 91) from the benzyl moiety. The study of N-trifluoroacetyl derivatives shows characteristic formation of alkylnitrilium cations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural confirmation. For L-Phenylalanine methyl ester hydrochloride, characteristic shifts are observed.[7] While specific data for the N-methylated version's hydrochloride salt is sparse in the provided results, the expected spectrum would show:

-

¹H NMR:

-

Aromatic protons (phenyl group) in the ~7.2-7.4 ppm region.

-

A singlet for the N-methyl group.

-

Signals for the alpha- and beta-protons of the amino acid backbone.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (~170 ppm).

-

Aromatic carbons in the ~127-135 ppm range.

-

Signals for the alpha-carbon, beta-carbon, and the N-methyl carbon.[7]

-

Applications in Research and Development

Peptide Synthesis

The primary application of N-Methyl-L-phenylalanine is as a building block in peptide synthesis. Incorporating N-methylated residues into a peptide chain imparts several desirable properties:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, preventing cleavage of the adjacent peptide bond and thus increasing the peptide's half-life in vivo.

-

Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target receptor.

-

Enhanced Membrane Permeability: The reduction in hydrogen bond donating capacity can improve a peptide's ability to cross biological membranes, enhancing its oral bioavailability.

Ergogenic and Pharmacological Research

Amino acids and their derivatives are studied for their potential to influence physiological processes.[2][9] While research is ongoing, derivatives like N-Methyl-L-phenylalanine are investigated for their roles in modulating anabolic hormone secretion, serving as fuel during exercise, and potentially preventing muscle damage.[2][9]

Relevance in Forensic Science: A Methamphetamine Precursor and Impurity

A critical aspect of N-Methyl-L-phenylalanine's profile is its connection to the illicit synthesis of methamphetamine. While not a direct, controlled precursor in the same class as ephedrine or P2P, its structural similarity makes it relevant in forensic investigations.

Forensic Analysis Workflow

Sources

- 1. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fredi.hepvs.ch [fredi.hepvs.ch]

- 8. researchgate.net [researchgate.net]

- 9. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Biological and Chemical Significance of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, more commonly known as N-Methyl-L-phenylalanine hydrochloride. This document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and primary biological applications. While often investigated for its role as a specialized amino acid in peptide synthesis, this guide also explores the broader context of N-methylated amino acids and the known biological effects of its parent compound, L-phenylalanine, to provide a complete scientific picture.

Introduction and Chemical Identity

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a derivative of the essential amino acid L-phenylalanine. The key structural modification is the methylation of the alpha-amino group. This seemingly minor alteration has profound implications for its chemical reactivity and its utility in medicinal chemistry.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride |

| Common Names | N-Methyl-L-phenylalanine hydrochloride, H-MePhe-OH·HCl |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.67 g/mol |

| CAS Number | 2566-30-5 |

| Appearance | White to off-white solid |

It is crucial to distinguish N-Methyl-L-phenylalanine from other structurally related compounds, particularly L-methamphetamine. While both are N-methylated derivatives of a phenethylamine backbone, their biological activities are vastly different. N-Methyl-L-phenylalanine is an amino acid derivative primarily used in peptide chemistry, whereas L-methamphetamine is a central nervous system stimulant.

The Role of N-Methylation in Peptide Drug Development

The primary and most significant application of N-Methyl-L-phenylalanine hydrochloride is as a building block in the synthesis of peptidomimetics and other peptide-based therapeutics[1]. The introduction of an N-methyl group on the peptide backbone imparts several advantageous properties that can enhance the therapeutic potential of a peptide.

Enhanced Proteolytic Stability

One of the major hurdles in the development of peptide drugs is their rapid degradation by proteases in the body. The N-methylated amide bond is sterically hindered, making it a poor substrate for many common proteases. This increased resistance to enzymatic cleavage prolongs the in vivo half-life of the peptide, leading to improved bioavailability and a more sustained therapeutic effect.

Increased Membrane Permeability and Oral Bioavailability

N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, which in turn can decrease the polarity of the peptide and disrupt intramolecular hydrogen bonding networks that favor folded, less membrane-permeable conformations. This can lead to an increase in lipophilicity and a more flexible backbone, facilitating passive diffusion across cellular membranes, including the intestinal epithelium, thereby potentially improving oral bioavailability[2].

Conformational Control

The N-methyl group can act as a conformational constraint, influencing the local geometry of the peptide backbone. This can be strategically employed to stabilize specific secondary structures, such as β-turns, or to explore different conformational spaces that may lead to enhanced receptor binding affinity and selectivity.

Biological Activity: Inferences and Future Directions

While the principal utility of N-Methyl-L-phenylalanine lies in its incorporation into larger peptide structures, it is valuable to consider the potential biological activity of the molecule itself, partly by examining its parent compound, L-phenylalanine.

The Phenylalanine Precursor Pathway

L-phenylalanine is an essential amino acid and a precursor for the synthesis of several key neurotransmitters, including dopamine and norepinephrine[3][4]. This metabolic pathway is fundamental to normal neurological function. The metabolic fate of exogenously administered N-Methyl-L-phenylalanine is not extensively documented, but it is plausible that it may interact with amino acid transporters and metabolic enzymes.

Caption: Simplified metabolic pathway of L-phenylalanine to neurotransmitters.

Interaction with the NMDA Receptor

High concentrations of L-phenylalanine have been shown to specifically and reversibly inhibit the N-methyl-D-aspartate (NMDA) receptor in hippocampal neurons by competing for the glycine-binding site[5]. This has been suggested as a potential mechanism for the cognitive impairment observed in phenylketonuria (PKU), a metabolic disorder characterized by high levels of L-phenylalanine[5]. Whether N-Methyl-L-phenylalanine exhibits similar activity at the NMDA receptor is an area for further investigation.

Synthesis and Characterization

The synthesis of N-Methyl-L-phenylalanine hydrochloride can be achieved through various methods. A common approach involves the protection of the carboxylic acid group of L-phenylalanine, followed by N-methylation and subsequent deprotection.

General Synthesis Protocol

A widely used method for the synthesis of N-methylated amino acids is the Fukuyama amine synthesis[1]. A general workflow is as follows:

-

Esterification: L-phenylalanine is first converted to its methyl ester hydrochloride using thionyl chloride in methanol.

-

N-Protection: The amino group of the L-phenylalanine methyl ester is then protected, for example, with a 2-nitrobenzenesulfonyl (nosyl) group.

-

N-Methylation: The protected amino acid is then methylated. The Fukuyama procedure utilizes Mitsunobu conditions or other alkylating agents.

-

Deprotection: The protecting groups are subsequently removed to yield the desired N-Methyl-L-phenylalanine.

-

Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.

Caption: General workflow for the synthesis of N-Methyl-L-phenylalanine hydrochloride.

Analytical Characterization

The purity and identity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are typically confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time on a suitable column (e.g., C18)[6]. |

| ¹H NMR | Structural elucidation | Resonances corresponding to the phenyl, methyl, and backbone protons. The N-methyl group typically appears as a singlet. |

| ¹³C NMR | Structural confirmation | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the mass of the free base or the protonated molecule. |

| Optical Rotation | Confirmation of stereochemistry | A specific optical rotation value indicating the presence of the (S)-enantiomer. |

A detailed protocol for the HPLC analysis of phenylalanine and its derivatives can be found in the literature, often utilizing a reversed-phase C18 column with a mobile phase of acetonitrile in water and detection by fluorescence or UV absorbance[6].

Experimental Protocols

Protocol for Amino Acid Analysis by HPLC

This protocol provides a general framework for the analysis of N-Methyl-L-phenylalanine using HPLC.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of 5% acetonitrile in water. Degas the mobile phase before use.

-

Standard Preparation: Prepare a stock solution of N-Methyl-L-phenylalanine hydrochloride in the mobile phase. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: If analyzing a biological matrix, precipitate proteins using an appropriate agent (e.g., 6% perchloric acid), centrifuge, and filter the supernatant[6].

-

HPLC Conditions:

-

Column: Base-deactivated C18 column.

-

Mobile Phase: Isocratic elution with 5% acetonitrile in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at 215 nm and emission at 283 nm[6].

-

-

Data Analysis: Quantify the amount of N-Methyl-L-phenylalanine in the sample by comparing its peak area to the calibration curve.

Conclusion

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its primary role in enhancing the pharmacokinetic properties of peptide-based drugs is well-established. While its intrinsic biological activities are not as thoroughly characterized, the known effects of its parent compound, L-phenylalanine, suggest potential avenues for future research, particularly in the context of neurotransmitter systems and receptor modulation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this important amino acid derivative.

References

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- Lewis, A. M., & Went, J. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of clinical biochemistry, 35(2), 271–274.

- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.

-

PubChem. (n.d.). N-Methylphenylalanine. Retrieved from [Link]

-

Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Retrieved from [Link]

-

WebMD. (2025, April 22). Phenylalanine: Uses and Risks. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 4. Phenylalanine: Uses and Risks [webmd.com]

- 5. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, a significant derivative of the amino acid L-phenylalanine.[1] Commonly known as N-Methyl-L-phenylalanine hydrochloride, this compound is utilized in various research applications, including peptide synthesis. Accurate structural confirmation and purity assessment are paramount, and this is achieved through a multi-technique spectroscopic approach. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this molecule, offering both field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

A precise understanding of the molecule's fundamental properties is the foundation of any spectroscopic analysis. The key identifiers for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are summarized below.

Table 1: Chemical Identifiers and Properties

| Parameter | Value |

|---|---|

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride[1] |

| Common Name | N-Methyl-L-phenylalanine hydrochloride |

| CAS Registry Number | 66866-67-9[2][3][4] |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][2] |

| Molecular Weight | 215.68 g/mol [1][2] |

| Molecular Weight (Free Base) | 179.22 g/mol [5][6][7] |

| Physical State | Solid, white powder or crystals |

The molecule consists of a phenylalanine core with a methyl group substituting one of the hydrogens on the α-amino group. The hydrochloride salt is formed at the secondary amine, rendering it an ammonium chloride, which influences its solubility and spectroscopic characteristics.

Figure 1: Chemical structure of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the precise covalent structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

|---|---|---|---|---|

| Phenyl-H | 7.25 - 7.45 | Multiplet (m) | 5H | Aromatic protons on the unsubstituted phenyl ring typically appear in this region. |

| α-H | ~4.10 | Doublet of Doublets (dd) | 1H | The α-proton is deshielded by the adjacent carboxylic acid and ammonium group. It is coupled to the two diastereotopic β-protons. |

| β-Hₐ, β-Hₑ | ~3.35 and ~3.15 | Multiplet (m) or two (dd) | 2H | These benzylic protons are diastereotopic due to the adjacent chiral center, resulting in distinct chemical shifts and complex coupling with the α-H. |

| N-CH₃ | ~2.75 | Singlet (s) | 3H | The methyl group attached to the nitrogen is a singlet as it has no adjacent protons to couple with. |

| N⁺H₂, COOH | Variable, broad | Singlet (br s) | 2H | These acidic protons are exchangeable with the D₂O solvent and may appear as a very broad, low-intensity signal or be completely absent. |

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C=O | ~172 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Phenyl C (quaternary) | ~135 | The ipso-carbon of the phenyl ring, attached to the side chain. |

| Phenyl CH | ~129.5, ~129.0, ~127.5 | Aromatic carbons typically resonate in this range. Multiple signals are expected due to the different positions on the ring. |

| α-C | ~65 | The α-carbon is shifted downfield by the directly attached nitrogen and carboxylic acid groups. |

| β-C | ~36 | The benzylic carbon of the side chain. |

| N-CH₃ | ~31 | The N-methyl carbon, a typical value for an N-alkyl group in an amino acid. |

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube. D₂O is often preferred for amino acid hydrochlorides due to high solubility.

-

Vortex the tube until the sample is fully dissolved.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Figure 2: A generalized workflow for NMR spectral interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, very broad |

| 2800 - 3000 | N⁺-H stretch | Secondary Ammonium Salt | Strong, broad |

| 3000 - 3100 | C-H stretch | Aromatic | Medium to weak |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1720 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1585 - 1600 | C=C stretch | Aromatic Ring | Medium to weak |

| 1400 - 1500 | C=C stretch | Aromatic Ring | Medium to weak |

Causality in Interpretation: The most telling feature for this molecule is the extremely broad absorption spanning from ~2500 to 3300 cm⁻¹. This is the classic signature of the O-H bond in a hydrogen-bonded carboxylic acid, which often overlaps with the N⁺-H and C-H stretching vibrations.[8] The presence of a strong, sharp peak around 1720 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the carboxylic acid.[9]

Objective: To obtain a high-quality IR spectrum to identify the key functional groups.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: Mapping of functional groups to their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.

Expected Molecular Ion: The analysis is performed on the free base form of the molecule.

-

Molecular Formula (Free Base): C₁₀H₁₃NO₂

-

Exact Mass (Free Base): 179.09 Da[7]

-

Expected Protonated Ion [M+H]⁺: 180.10 m/z[10]

Under collision-induced dissociation (CID) conditions, the protonated molecular ion will fragment in predictable ways. For N-methylated amino acids, fragmentation is often directed by the charge on the nitrogen atom.[11][12]

Table 5: Predicted Major Fragments in ESI-MS/MS

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 134.09 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da), a common pathway for amino acids. |

| 120.08 | [M+H - HCOOH - CH₂]⁺ | Subsequent loss from the 134.09 fragment. |

| 91.05 | [C₇H₇]⁺ | Cleavage of the bond between the α and β carbons (benzylic cleavage) to form the stable tropylium ion. |

| 88.07 | [C₄H₁₀NO]⁺ | Cleavage of the bond between the α and β carbons, with the charge retained on the amino acid core. |

Objective: To determine the molecular weight and obtain fragmentation data.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Scan (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 180.10. Set the mass range appropriately (e.g., m/z 50-500).

-

MS2 Scan (Fragmentation): Select the [M+H]⁺ ion (m/z 180.10) as the precursor ion. Apply collision energy in the collision cell (e.g., using argon as a collision gas) to induce fragmentation.

-

Data Acquisition: Acquire the resulting product ion spectrum (MS/MS or MS²) to observe the fragments listed in Table 5.

Figure 4: Simplified major fragmentation pathways for protonated N-Methyl-L-phenylalanine.

Conclusion

The structural identity and integrity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride can be unequivocally confirmed through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-proton framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, secondary ammonium, aromatic ring), and mass spectrometry verifies the molecular weight and provides corroborating structural details through fragmentation analysis. The predicted data and protocols within this guide serve as a robust reference for researchers, ensuring accurate and reliable characterization of this important amino acid derivative in scientific and developmental workflows.

References

-

Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. Retrieved from [Link]

-

Lourdes, M., et al. (2016). Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC - NIH. Retrieved from [Link]

-

FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Retrieved from [Link]

-

PubChem. (n.d.). Methyl L-phenylalaninate hydrochloride. Retrieved from [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

-

Vcare Medicines. (n.d.). N- Methyl-L- Phenylalanine. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

PubChem - NIH. (n.d.). N-Methylphenylalanine. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

ResearchGate. (2025). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. Retrieved from [Link]

-

University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

-

ResearchGate. (2025). Far-infrared spectra of amino acids. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-